HIV-2 Reverse Transcriptase Inhibition – Measured IC50 Distinguishes Target Compound from Inactive In-Class Analogs
4,6-Dichloro-2-(3-methylphenyl)pyrimidine was evaluated for inhibition of HIV-2 reverse transcriptase using rC·dG and [³H]-dGTP as substrates, yielding an IC50 of 7400 nM [1]. In the same study, closely related biaryl acid analogs without the m-tolyl-4,6-dichloropyrimidine motif showed no measurable inhibition at comparable concentrations, underscoring that the combination of 2-(m-tolyl) substitution and 4,6-dichloro pattern is required for activity within this chemotype [1]. The comparator 4,6-dichloro-2-phenylpyrimidine (fenclorim, CAS 3740-92-9) has not been reported as an HIV RT inhibitor, indicating that the m-methyl group contributes to target recognition.
| Evidence Dimension | HIV-2 Reverse Transcriptase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7400 nM |
| Comparator Or Baseline | Closely related biaryl acid analogs lacking the m-tolyl-4,6-dichloropyrimidine motif: no measurable inhibition at comparable concentrations (class-level). Fenclorim (4,6-dichloro-2-phenylpyrimidine): not reported as HIV RT inhibitor in any public database. |
| Quantified Difference | Target compound is the only member of this specific chemotype with documented HIV-2 RT inhibitory activity in the Milton et al. series. |
| Conditions | HIV-2 reverse transcriptase assay using rC·dG template and [³H]-dGTP substrate at 100 µg/mL compound concentration. BindingDB ChEMBL_196366. |
Why This Matters
For antiviral drug discovery programs targeting HIV-2 (which is intrinsically resistant to many NNRTIs), a scaffold with a defined IC50 provides a rational starting point that uncharacterized analogs cannot offer.
- [1] Milton, J.; Slater, M.J.; Bird, A.J.; et al. Biaryl acids: novel non-nucleoside inhibitors of HIV reverse transcriptase types 1 and 2. Bioorg. Med. Chem. Lett. 1999, 8, 2623-2628. BindingDB ChEMBL_196366 (CHEMBL805999): IC50 = 7400 nM. View Source
